2-Chloro-N,N-bis(2,2,2-trifluoroethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N,N-bis(2,2,2-trifluoroethyl)acetamide is an organic compound with the molecular formula C6H8ClF6NO. It is a colorless liquid that is partially soluble in water and miscible with many organic solvents. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N,N-bis(2,2,2-trifluoroethyl)acetamide typically involves the following steps:
Reaction of Dichloroacetic Acid with 2,2,2-Trifluoroethanol: Under anhydrous conditions, dichloroacetic acid reacts with 2,2,2-trifluoroethanol to form trifluoroethyl dichloroacetate.
Reaction with Ammonia: The obtained trifluoroethyl dichloroacetate is then reacted with ammonia to produce this compound[][4].
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often involving continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the production process and minimize impurities .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: This compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted acetamides can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction typically yields amines or alcohols
Wissenschaftliche Forschungsanwendungen
2-Chloro-N,N-bis(2,2,2-trifluoroethyl)acetamide is widely used in scientific research due to its versatility:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is involved in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of specialty chemicals and materials[][4].
Wirkmechanismus
The mechanism of action of 2-Chloro-N,N-bis(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate access.
Pathways Involved: It can modulate various biochemical pathways, including those involved in inflammation and neurotransmission
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-N-(2,2,2-trifluoroethyl)acetamide
- 2,2,2-Trifluoroethylamine
- 2-Chloro-1,1,1-trifluoroethane
Comparison:
- Uniqueness: 2-Chloro-N,N-bis(2,2,2-trifluoroethyl)acetamide is unique due to its bis(trifluoroethyl) substitution, which imparts distinct chemical and physical properties compared to its analogs.
- Chemical Properties: The presence of two trifluoroethyl groups enhances its stability and reactivity in certain chemical reactions.
- Applications: While similar compounds are also used in organic synthesis, this compound is particularly valued for its role in pharmaceutical and agrochemical production .
Eigenschaften
Molekularformel |
C6H6ClF6NO |
---|---|
Molekulargewicht |
257.56 g/mol |
IUPAC-Name |
2-chloro-N,N-bis(2,2,2-trifluoroethyl)acetamide |
InChI |
InChI=1S/C6H6ClF6NO/c7-1-4(15)14(2-5(8,9)10)3-6(11,12)13/h1-3H2 |
InChI-Schlüssel |
KZICARJEIUZYQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)N(CC(F)(F)F)CC(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.